Tetrahydropterin

Description

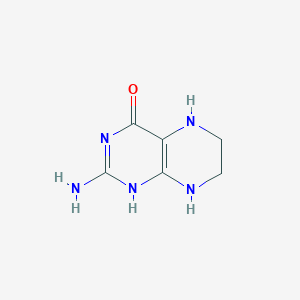

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5,6,7,8-tetrahydro-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h8H,1-2H2,(H4,7,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEUHAUGJSOEDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(N1)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143514 | |

| Record name | Tetrahydropterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-35-1 | |

| Record name | Tetrahydropterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydropterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-TETRAHYDROPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2RCW24GCG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Complete Biosynthesis Pathway of Tetrahydropterin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the complete biosynthesis of Tetrahydrobiopterin (BH4), an essential cofactor for numerous metabolic pathways. This document details the enzymatic reactions, intermediates, and regulatory mechanisms involved in the de novo, salvage, and recycling pathways of BH4 synthesis. It includes quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for key assays, and visualizations of the metabolic pathways to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Introduction to Tetrahydrobiopterin (BH4)

6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) is a critical enzyme cofactor essential for a variety of physiological processes. It is indispensable for the catalytic activity of aromatic amino acid hydroxylases, which are involved in the synthesis of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. BH4 is also a required cofactor for nitric oxide synthases (NOS), playing a crucial role in cardiovascular function, and for alkylglycerol monooxygenase in lipid metabolism.[1][2] The intracellular levels of BH4 are tightly regulated through a complex network of biosynthetic and recycling pathways.[1] Dysregulation of BH4 metabolism has been implicated in a range of pathologies, including neurological disorders, cardiovascular diseases, and certain types of cancer.[3][4]

The De Novo Biosynthesis Pathway of Tetrahydrobiopterin

The de novo synthesis of BH4 is a three-step enzymatic pathway that converts guanosine triphosphate (GTP) into BH4. This pathway is the primary route for BH4 production in most cells.[3][5]

The three key enzymes involved are:

-

GTP cyclohydrolase I (GTPCH)

-

6-pyruvoyltetrahydropterin synthase (PTPS)

-

Sepiapterin reductase (SR)

The overall reaction scheme is as follows:

GTP → 7,8-dihydroneopterin triphosphate → 6-pyruvoylthis compound → Tetrahydrobiopterin (BH4)

Step 1: GTP cyclohydrolase I (GTPCH)

GTPCH (EC 3.5.4.16) is the first and rate-limiting enzyme in the de novo pathway.[3][5] It catalyzes the complex hydrolytic conversion of GTP to 7,8-dihydroneopterin triphosphate (DHNTP).[6] This reaction is a key regulatory point in BH4 synthesis and is subject to feedback inhibition by BH4 itself, a mechanism mediated by the GTP cyclohydrolase feedback regulatory protein (GFRP).[6]

Step 2: 6-pyruvoylthis compound synthase (PTPS)

PTPS (EC 4.2.3.12) catalyzes the second step, which involves the conversion of DHNTP to 6-pyruvoylthis compound (PPH4).[7][8] This reaction is a zinc- and magnesium-dependent process that includes the elimination of triphosphate.[9][10]

Step 3: Sepiapterin reductase (SR)

SR (EC 1.1.1.153) is an NADPH-dependent oxidoreductase that catalyzes the final two reduction steps in the de novo pathway, converting PPH4 to BH4.[4][11]

Salvage and Recycling Pathways

In addition to the de novo pathway, cells utilize salvage and recycling pathways to maintain BH4 homeostasis.

-

Salvage Pathway: This pathway allows for the synthesis of BH4 from sepiapterin, an intermediate that can be formed from the non-enzymatic rearrangement of 6-pyruvoylthis compound. Sepiapterin is first reduced to 7,8-dihydrobiopterin (BH2) by sepiapterin reductase, and then BH2 is reduced to BH4 by dihydrofolate reductase (DHFR).[1]

-

Recycling Pathway: After its utilization as a cofactor, BH4 is oxidized to quinonoid dihydrobiopterin (qBH2). The enzyme dihydropteridine reductase (DHPR) then reduces qBH2 back to BH4, thus regenerating the active cofactor.[1]

Visualization of the Tetrahydrobiopterin Biosynthesis Pathways

The following diagrams illustrate the key steps in the de novo, salvage, and recycling pathways of BH4 biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Central Tetrahydrobiopterin Concentration in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vascular Protection by Tetrahydrobiopterin: Progress and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human GTP cyclohydrolase I: only one out of three cDNA isoforms gives rise to the active enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. GTP cyclohydrolase I - Wikipedia [en.wikipedia.org]

- 7. 6-Pyruvoylthis compound synthase - Wikipedia [en.wikipedia.org]

- 8. 7,8-Dihydroneopterin triphosphate - Wikipedia [en.wikipedia.org]

- 9. 6-Pyruvoylthis compound synthase deficiency - Wikipedia [en.wikipedia.org]

- 10. 6-Pyruvoylthis compound Synthase Deficiency: Review and Report of 28 Arab Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mutations in the Sepiapterin Reductase Gene Cause a Novel Tetrahydrobiopterin-Dependent Monoamine-Neurotransmitter Deficiency without Hyperphenylalaninemia - PMC [pmc.ncbi.nlm.nih.gov]

The Linchpin of Monoamine Neurotransmitter Synthesis: A Technical Guide to Tetrahydropterin's Role as an Aromatic Amino-Acid Hydroxylase Cofactor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) is an indispensable cofactor for the aromatic amino acid hydroxylases (AAHs), a family of enzymes critical for the synthesis of essential neurotransmitters and metabolic intermediates. This technical guide provides an in-depth exploration of the pivotal role of BH4 in the catalytic mechanisms of phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH). We will delve into the biochemical pathways of BH4 synthesis and recycling, present key quantitative data on enzyme kinetics, and provide detailed experimental protocols for the assessment of AAH activity and BH4 levels. Furthermore, this guide utilizes Graphviz diagrams to visually represent the complex signaling pathways and experimental workflows, offering a comprehensive resource for researchers in neurology, biochemistry, and pharmacology.

Introduction: The Central Role of Tetrahydrobiopterin

Tetrahydrobiopterin (BH4) is a vital, naturally occurring pteridine derivative that functions as a redox-active cofactor for a limited but crucial set of enzymes.[1][2] Among the most significant of these are the aromatic amino acid hydroxylases: phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH).[3] These enzymes catalyze the rate-limiting steps in the metabolic pathway of phenylalanine and the biosynthesis of the monoamine neurotransmitters dopamine, norepinephrine, epinephrine, and serotonin.[3][4] Consequently, the availability and proper functioning of BH4 are paramount for normal neurological function.

Deficiencies in BH4, whether due to genetic mutations in its biosynthetic or recycling pathways, lead to a group of rare but severe metabolic disorders.[5] These conditions are characterized by hyperphenylalaninemia (HPA) and a profound depletion of monoamine neurotransmitters, resulting in a complex neurological phenotype that can include intellectual disability, developmental delays, movement disorders, and seizures.[6][7] Understanding the intricate relationship between BH4 and the aromatic amino acid hydroxylases is therefore of fundamental importance for the diagnosis and development of therapeutic strategies for these and other related neurological conditions.

The Aromatic Amino Acid Hydroxylases: A Family of BH4-Dependent Enzymes

The aromatic amino acid hydroxylase family comprises three structurally and functionally related non-heme iron enzymes.[3] Each member catalyzes the hydroxylation of its respective aromatic amino acid substrate, a reaction that is strictly dependent on the presence of molecular oxygen and BH4 as the reducing cofactor.[3][8]

-

Phenylalanine Hydroxylase (PAH): Primarily active in the liver, PAH catalyzes the conversion of L-phenylalanine to L-tyrosine.[1] This is the principal route for phenylalanine catabolism, and its impairment leads to the accumulation of phenylalanine, the hallmark of phenylketonuria (PKU).[1]

-

Tyrosine Hydroxylase (TH): As the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine), TH hydroxylates L-tyrosine to produce L-3,4-dihydroxyphenylalanine (L-DOPA).[8][9] Its activity is crucial for a wide range of neurological processes, including motor control, mood, and reward.

-

Tryptophan Hydroxylase (TPH): TPH is the initial and rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine) from L-tryptophan.[10] Serotonin is a key neurotransmitter involved in the regulation of mood, sleep, appetite, and cognition.

The Catalytic Mechanism: A Dance of Electrons and Oxygen

The catalytic cycle of the aromatic amino acid hydroxylases is a sophisticated process involving the coordinated interaction of the enzyme's active site iron, the aromatic amino acid substrate, molecular oxygen, and the BH4 cofactor. While the precise mechanism is a subject of ongoing research, a general model has been established.

During the reaction, BH4 donates two electrons to reduce one atom of molecular oxygen, which is then incorporated into the aromatic ring of the amino acid substrate.[1] The other oxygen atom is reduced to water. This process results in the oxidation of BH4 to a transient intermediate, pterin-4a-carbinolamine.[11] This intermediate is then recycled back to its active, reduced form, BH4, through a two-step enzymatic process, ensuring a continuous supply of the cofactor for subsequent catalytic cycles.

Quantitative Data: Enzyme Kinetics

The efficiency and regulation of the aromatic amino acid hydroxylases are described by their kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The following tables summarize key kinetic parameters for human PAH, TH, and TPH. It is important to note that these values can vary depending on the experimental conditions, such as pH, temperature, and the specific isoform of the enzyme.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism/Conditions |

| Phenylalanine Hydroxylase (PAH) | L-Phenylalanine | 130 | Not specified | Truncated human PheHΔ117 |

| Tetrahydrobiopterin (BH4) | 65 | Not specified | Truncated human PheHΔ117 | |

| Tyrosine Hydroxylase (TH) | L-Tyrosine | 24 - 100 (depending on BH4 concentration) | Not specified | Bovine adrenal medulla |

| Tetrahydrobiopterin (BH4) | 11 - 24 (exhibits negative cooperativity) | Not specified | Recombinant human TH isoform 1 | |

| Tryptophan Hydroxylase (TPH) | L-Tryptophan | Not specified | Not specified | Not specified |

| Tetrahydrobiopterin (BH4) | Not specified | Not specified | Not specified |

Note: The available literature provides more extensive data on Km values than on kcat values. The presented data is a selection from the search results and should be considered in the context of the specific experimental setups of the cited studies.

Signaling Pathways and Logical Relationships

The synthesis and recycling of BH4 are tightly regulated processes involving multiple enzymes. The following diagrams, generated using the DOT language for Graphviz, illustrate these critical pathways.

De Novo Biosynthesis of Tetrahydrobiopterin

The de novo synthesis of BH4 begins with guanosine triphosphate (GTP) and proceeds through a series of enzymatic steps.

Caption: De novo synthesis pathway of Tetrahydrobiopterin (BH4).

Tetrahydrobiopterin Recycling Pathway

Following its role in the hydroxylation reaction, the oxidized form of BH4 is efficiently recycled back to its active state.

Caption: Recycling pathway of Tetrahydrobiopterin (BH4).

Experimental Workflow for AAH Activity Assay

A typical workflow for determining the activity of an aromatic amino acid hydroxylase involves several key steps, from sample preparation to data analysis.

Caption: General experimental workflow for AAH activity assays.

Experimental Protocols

Accurate measurement of aromatic amino acid hydroxylase activity and BH4 levels is crucial for research in this field. The following are detailed protocols for key experiments.

Protocol for Phenylalanine Hydroxylase (PAH) Activity Assay using HPLC

This protocol describes the measurement of PAH activity by quantifying the production of tyrosine from phenylalanine using high-performance liquid chromatography (HPLC) with fluorescence detection.

Materials:

-

Tissue homogenate or purified PAH enzyme

-

L-phenylalanine solution (e.g., 10 mM)

-

(6R)-BH4 solution (e.g., 1 mM, freshly prepared in a solution containing dithiothreitol, DTT)

-

Catalase (e.g., 1 mg/mL)

-

Ferrous ammonium sulfate (e.g., 1 mM)

-

HEPES buffer (e.g., 0.1 M, pH 7.0)

-

Trichloroacetic acid (TCA) (e.g., 10% w/v)

-

HPLC system with a C18 reverse-phase column and a fluorescence detector

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing HEPES buffer, catalase, ferrous ammonium sulfate, and the enzyme sample.

-

Pre-incubation: Pre-incubate the mixture at the desired temperature (e.g., 25°C) for 5 minutes.

-

Initiation of Reaction: Start the reaction by adding L-phenylalanine and BH4 to the mixture. The final concentrations should be optimized based on the specific experimental goals.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at the chosen temperature.

-

Termination of Reaction: Stop the reaction by adding an equal volume of cold TCA.

-

Protein Precipitation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Sample Analysis: Transfer the supernatant to an HPLC vial. Inject a defined volume onto the HPLC system.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile). The exact composition should be optimized for the separation of phenylalanine and tyrosine.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: Fluorescence detection with excitation at ~275 nm and emission at ~305 nm for tyrosine.

-

-

Quantification: Determine the concentration of tyrosine produced by comparing the peak area to a standard curve of known tyrosine concentrations. Calculate the PAH activity as nmol of tyrosine produced per minute per mg of protein.

Protocol for Measurement of Tetrahydrobiopterin (BH4) by HPLC with Electrochemical Detection

This protocol outlines a method for the direct quantification of BH4 in biological samples using HPLC with electrochemical detection (ECD), which offers high sensitivity and specificity.[12]

Materials:

-

Biological sample (e.g., tissue homogenate, plasma)

-

Perchloric acid (PCA) or a similar acid for protein precipitation and BH4 stabilization

-

Antioxidants (e.g., dithiothreitol - DTT, or dithioerythritol - DTE)

-

Metal chelator (e.g., diethylenetriaminepentaacetic acid - DTPA)

-

HPLC system with a C18 reverse-phase column and an electrochemical detector

-

BH4 standard solutions

Procedure:

-

Sample Preparation:

-

Homogenize tissue samples in an acidic buffer (e.g., 0.1 M PCA) containing antioxidants (e.g., 1 mM DTT) and a metal chelator (e.g., 0.1 mM DTPA) on ice.

-

For plasma samples, deproteinize by adding an equal volume of cold acidic solution.

-

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 15-20 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

HPLC Analysis:

-

Inject a defined volume of the filtered supernatant onto the HPLC system.

-

Column: C18 reverse-phase column.

-

Mobile Phase: An isocratic mobile phase typically consisting of a phosphate or acetate buffer at a low pH (e.g., pH 2.5-3.0) containing a metal chelator and an antioxidant.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Electrochemical Detection: Use a dual-electrode electrochemical detector. The first electrode is set at a low potential to oxidize BH4, and the second electrode is set at a higher potential to detect the oxidized product.

-

-

Quantification: Determine the concentration of BH4 in the sample by comparing the peak area to a standard curve prepared with known concentrations of BH4. Express the results as pmol or nmol of BH4 per mg of protein or per mL of plasma.

Conclusion

Tetrahydrobiopterin is a cornerstone of monoamine neurotransmitter synthesis and phenylalanine metabolism through its essential role as a cofactor for the aromatic amino acid hydroxylases. A thorough understanding of the intricate interplay between BH4 and these enzymes is critical for advancing our knowledge of numerous neurological and metabolic disorders. This technical guide provides a comprehensive overview of the current understanding of this vital biochemical system, offering valuable quantitative data, visual representations of key pathways, and detailed experimental protocols to aid researchers in their scientific endeavors. Further investigation into the regulation of BH4 biosynthesis and the development of novel therapeutic strategies targeting this pathway hold significant promise for the treatment of a range of debilitating diseases.

References

- 1. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human pterin-4 alpha-carbinolamine dehydratase/dimerization cofactor of hepatocyte nuclear factor-1 alpha. Characterization and kinetic analysis of wild-type and mutant enzymes. | Semantic Scholar [semanticscholar.org]

- 4. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydropteridine Reductase: Mechanism of Enzyme Action - Ruel Desamero [grantome.com]

- 6. resources.novusbio.com [resources.novusbio.com]

- 7. Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic properties of tyrosine hydroxylase with natural tetrahydrobiopterin as cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inactivation of tryptophan hydroxylase by nitric oxide: enhancement by tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phylogenomic and Functional Analysis of Pterin-4a-Carbinolamine Dehydratase Family (COG2154) Proteins in Plants and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Pivotal Role of Tetrahydropterin in Neurotransmitter Synthesis: A Technical Guide

Abstract

Tetrahydrobiopterin (BH4) is an indispensable cofactor for several aromatic amino acid hydroxylases, placing it at the heart of monoamine neurotransmitter synthesis. This technical guide provides an in-depth exploration of the biochemical pathways governed by BH4, detailing its crucial role in the production of dopamine, serotonin, and the catecholamine cascade. We present a comprehensive summary of the kinetic properties of the BH4-dependent enzymes, detailed experimental protocols for their analysis, and visual representations of the key metabolic and experimental workflows. This document is intended to serve as a core resource for researchers and professionals in neurobiology and drug development, facilitating a deeper understanding of the mechanisms of neurotransmitter synthesis and providing a practical foundation for future research.

Introduction

The synthesis of key neurotransmitters, including dopamine, norepinephrine, epinephrine, and serotonin, is a fundamental process for neuronal communication and overall brain function.[1][2] The dysregulation of these neurotransmitter systems is implicated in a wide range of neurological and psychiatric disorders, such as Parkinson's disease, depression, and anxiety.[3][4] A critical component in the biosynthesis of these monoamines is the cofactor 5,6,7,8-tetrahydrobiopterin (BH4).[1][5] BH4 is an essential cofactor for three aromatic amino acid hydroxylases: phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH).[6][7] These enzymes catalyze the rate-limiting steps in the synthesis of dopamine and serotonin from their respective amino acid precursors.[1][2]

This technical guide will provide a detailed overview of the involvement of BH4 in neurotransmitter synthesis, focusing on the core biochemical reactions, the enzymes involved, and their kinetic properties. Furthermore, we will present detailed experimental protocols for the measurement of enzyme activities and the quantification of BH4 and neurotransmitters, which are essential for research in this field. Finally, we will utilize Graphviz diagrams to visually represent the key pathways and experimental workflows, offering a clear and concise understanding of these complex processes.

The Role of Tetrahydrobiopterin in Aromatic Amino Acid Hydroxylation

BH4 functions as a recyclable electron donor in the hydroxylation of phenylalanine, tyrosine, and tryptophan.[8] The core mechanism involves the activation of molecular oxygen by the iron center within the active site of the hydroxylase, a process facilitated by BH4.[9] In each reaction, BH4 is oxidized to quinonoid dihydrobiopterin (qBH2), which is then regenerated back to BH4 by the enzyme dihydropteridine reductase (DHPR).[7]

Phenylalanine Hydroxylase (PAH)

Phenylalanine hydroxylase (EC 1.14.16.1) catalyzes the conversion of L-phenylalanine to L-tyrosine.[10] This reaction is not only crucial for the disposal of excess phenylalanine from the diet but also provides an endogenous source of tyrosine for neurotransmitter synthesis.[10]

Tyrosine Hydroxylase (TH)

Tyrosine hydroxylase (EC 1.14.16.2) is the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine).[11][12] It hydroxylates L-tyrosine to produce L-3,4-dihydroxyphenylalanine (L-DOPA), the immediate precursor to dopamine.[1]

Tryptophan Hydroxylase (TPH)

Tryptophan hydroxylase (EC 1.14.16.4) catalyzes the initial and rate-limiting step in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[4] It hydroxylates L-tryptophan to form 5-hydroxytryptophan (5-HTP), which is then decarboxylated to produce serotonin.[4]

Quantitative Data: Enzyme Kinetics

The efficiency of these BH4-dependent hydroxylases is described by their kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). These values provide insight into the enzyme's affinity for its substrates (including BH4) and its catalytic rate. The following tables summarize the reported kinetic data for human phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase with respect to their substrates and the cofactor BH4.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Human Phenylalanine Hydroxylase (PAH) | L-Phenylalanine | 100 - 1000 | 2277 | [10][13] |

| Tetrahydrobiopterin (BH4) | 8 - 75 | 2277 | [13][14] | |

| Human Tyrosine Hydroxylase (TH) | L-Tyrosine | ~100 | Not Reported | [15] |

| Tetrahydrobiopterin (BH4) | 11 - 24 | Not Reported | [15] | |

| Human Tryptophan Hydroxylase 2 (TPH2) | L-Tryptophan | ~50 | Not Reported | [16] |

| Tetrahydrobiopterin (BH4) | Not Reported | Not Reported | [16] |

Table 1: Kinetic Parameters of Human Aromatic Amino Acid Hydroxylases. Note: Kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, presence of allosteric effectors). The values presented here are indicative and sourced from the cited literature.

Biochemical Pathways

The synthesis of neurotransmitters is a multi-step process involving a cascade of enzymatic reactions. The following diagrams, generated using the DOT language, illustrate the core pathways for BH4 synthesis and its role in the production of dopamine and serotonin.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Sensitive Assay for the Enzymatic Activity of GTP Cyclohydrolase I | Springer Nature Experiments [experiments.springernature.com]

- 4. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. antecscientific.com [antecscientific.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. assaygenie.com [assaygenie.com]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. Biophysical characterization of full-length human phenylalanine hydroxylase provides a deeper understanding of its quaternary structure equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tetrahydrobiopterin (BH4) treatment stabilizes tyrosine hydroxylase: Rescue of tyrosine hydroxylase deficiency phenotypes in human neurons and in a knock-in mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tyrosine hydroxylase (TH), its cofactor tetrahydrobiopterin (BH4), other catecholamine-related enzymes, and their human genes in relation to the drug and gene therapies of Parkinson's disease (PD): historical overview and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tyrosine hydroxylase binds tetrahydrobiopterin cofactor with negative cooperativity, as shown by kinetic analyses and surface plasmon resonance detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BioKB - Publication [biokb.lcsb.uni.lu]

Beyond the Cofactor: An In-depth Technical Guide to the Non-Canonical Cellular Functions of Tetrahydrobiopterin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrobiopterin (BH4) is a vital molecule, widely recognized for its indispensable role as a cofactor for several key enzymes, including aromatic amino acid hydroxylases and nitric oxide synthases.[1][2] This canonical function is critical for the synthesis of neurotransmitters like dopamine and serotonin, and the production of the signaling molecule nitric oxide. However, a growing body of evidence reveals that the cellular functions of BH4 extend far beyond its cofactor activities.[3][4] This technical guide provides an in-depth exploration of these non-cofactor roles, offering researchers and drug development professionals a comprehensive overview of BH4's multifaceted involvement in cellular physiology and pathology. We will delve into its direct antioxidant properties, its influence on gene expression and mitochondrial function, and its emerging role as a chemical chaperone and a regulator of ferroptosis. This guide includes quantitative data, detailed experimental protocols, and visual workflows to facilitate further investigation into these novel functions of BH4.

Direct Antioxidant and Radical Scavenging Properties

Beyond its role in maintaining the coupled state of nitric oxide synthase (NOS) to prevent superoxide production, BH4 is a potent antioxidant in its own right, capable of directly scavenging reactive oxygen species (ROS).[5] This intrinsic antioxidant activity provides a direct mechanism for cellular protection against oxidative stress.

Quantitative Data on Antioxidant Activity

The efficacy of BH4 as a direct antioxidant is demonstrated by its high reaction rates with various free radicals.

| Reactive Oxygen Species (ROS) | Second-Order Rate Constant (k) with BH4 (M⁻¹s⁻¹) | Reference |

| Hydroxyl Radical (•OH) | 8.8 x 10⁹ | [6] |

| Nitrogen Dioxide (NO₂•) | 9.4 x 10⁸ | [6] |

| Carbonate Radical (CO₃•⁻) | 4.6 x 10⁹ | [6] |

| Glutathione Thiyl Radical (GS•) | 1.1 x 10⁹ | [6] |

Experimental Protocol: Hydroxyl Radical Scavenging Assay using EPR Spectroscopy

This protocol allows for the direct measurement of the hydroxyl radical scavenging activity of BH4 using Electron Paramagnetic Resonance (EPR) spectroscopy with a spin-trapping agent.

Materials:

-

Tetrahydrobiopterin (BH4)

-

5,5-dimethyl-1-pyrroline N-oxide (DMPO) spin trap

-

Fenton reagent (e.g., 1 mM FeSO₄ and 5 mM H₂O₂) or X-ray irradiation source to generate hydroxyl radicals

-

Phosphate-buffered saline (PBS), pH 7.4

-

EPR spectrometer

Procedure:

-

Prepare a reaction mixture in PBS containing a known concentration of DMPO (e.g., 15 mM).

-

Add BH4 to the reaction mixture at various concentrations to be tested. A control sample without BH4 should be prepared.

-

Initiate the generation of hydroxyl radicals by adding the Fenton reagent or by exposing the samples to a controlled dose of X-ray irradiation.

-

Immediately transfer the samples to a quartz flat cell or capillary tube suitable for EPR analysis.

-

Record the EPR spectrum of the DMPO-OH adduct, which is a characteristic four-line spectrum with a 1:2:2:1 intensity ratio.

-

Quantify the intensity of the DMPO-OH signal in the presence and absence of BH4.

-

The scavenging activity of BH4 is determined by the percentage reduction in the DMPO-OH signal intensity in the presence of BH4 compared to the control.

Expected Outcome: A dose-dependent decrease in the EPR signal of the DMPO-OH adduct will be observed with increasing concentrations of BH4, demonstrating its hydroxyl radical scavenging capacity.

Experimental Workflow: Assessing Antioxidant Capacity

Caption: Workflow for evaluating the antioxidant capacity of BH4 in biological samples.

Regulation of Gene Expression

BH4 can influence gene expression through mechanisms independent of its enzymatic cofactor roles, a notable example being the post-transcriptional regulation of inducible nitric oxide synthase (iNOS).

Modulation of iNOS mRNA Stability

Studies have shown that the availability of BH4 can significantly impact the stability of iNOS mRNA in response to inflammatory stimuli.

Experimental Protocol: Actinomycin D Chase Assay for iNOS mRNA Stability

This protocol is used to determine the half-life of iNOS mRNA in cultured cells, assessing the effect of BH4 availability.

Materials:

-

Cultured cells capable of expressing iNOS (e.g., macrophages, mesangial cells)

-

Cytokines for iNOS induction (e.g., IL-1β and TNF-α)

-

Sepiapterin (to increase intracellular BH4)

-

2,4-diamino-6-hydroxypyrimidine (DAHP) (to inhibit de novo BH4 synthesis)

-

Actinomycin D (transcription inhibitor)

-

RNA extraction kit

-

RT-qPCR reagents for iNOS and a housekeeping gene

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Pre-treat cells with either sepiapterin (to increase BH4) or DAHP (to decrease BH4) for a specified period (e.g., 4-6 hours). A control group with no pre-treatment should be included.

-

Induce iNOS expression by treating the cells with a cocktail of cytokines (e.g., IL-1β and TNF-α) for a time sufficient to achieve peak iNOS mRNA levels.

-

After induction, add Actinomycin D (e.g., 5-10 µg/mL) to all wells to halt transcription. This is time point 0.

-

Harvest total RNA from separate wells at various time points after the addition of Actinomycin D (e.g., 0, 1, 2, 4, 6 hours).

-

Perform RT-qPCR to quantify the levels of iNOS mRNA and a stable housekeeping gene at each time point.

-

Normalize the iNOS mRNA levels to the housekeeping gene for each time point.

-

Plot the natural logarithm of the normalized iNOS mRNA levels against time. The slope of the resulting linear regression line is the decay rate constant (k), and the mRNA half-life (t₁/₂) can be calculated as ln(2)/k.

Expected Outcome: Cells with elevated BH4 levels (sepiapterin-treated) are expected to exhibit a longer iNOS mRNA half-life, while cells with depleted BH4 (DAHP-treated) will show a shorter half-life compared to control cells.

Signaling Pathway: BH4-mediated Regulation of iNOS Expression

Caption: BH4 enhances iNOS expression by stabilizing its mRNA.

Role in Mitochondrial Function and Bioenergetics

Emerging evidence suggests that BH4 plays a role in maintaining mitochondrial homeostasis and function, independent of its well-known cofactor activities.

Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 assay is a fluorescent method used to assess mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.

Materials:

-

Cultured cells

-

Sepiapterin or other agents to modulate intracellular BH4 levels

-

JC-1 dye

-

FCCP or CCCP (uncouplers, as positive controls for depolarization)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with agents that modulate BH4 levels for the desired duration.

-

For a positive control, treat a separate set of cells with an uncoupler like FCCP or CCCP (e.g., 5-50 µM for 15-30 minutes) to induce mitochondrial depolarization.

-

Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in cell culture medium).

-

Remove the culture medium from the cells and add the JC-1 staining solution.

-

Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes, protected from light.

-

Wash the cells with an appropriate assay buffer.

-

Analyze the cells using a fluorescence microscope or flow cytometer.

-

Healthy, polarized mitochondria: JC-1 forms J-aggregates, which emit red fluorescence (excitation ~585 nm, emission ~590 nm).

-

Depolarized mitochondria: JC-1 remains as monomers, which emit green fluorescence (excitation ~514 nm, emission ~529 nm).

-

-

Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Expected Outcome: Alterations in intracellular BH4 levels may lead to changes in the red/green fluorescence ratio, indicating an impact on mitochondrial membrane potential.

Chemical Chaperone Activity

In the context of certain genetic disorders like phenylketonuria (PKU), BH4 can act as a pharmacological chaperone for mutant phenylalanine hydroxylase (PAH), promoting its proper folding, stability, and enzymatic activity.[7][8]

Experimental Protocol: Thermal Shift Assay (TSA) for PAH Stabilization

TSA, or differential scanning fluorimetry (DSF), is a high-throughput method to assess the thermal stability of a protein in the presence of a ligand.

Materials:

-

Purified recombinant wild-type and mutant PAH protein

-

Tetrahydrobiopterin (BH4)

-

SYPRO Orange dye

-

Real-time PCR instrument with a thermal melting program

-

Appropriate buffer for PAH

Procedure:

-

Prepare a master mix containing the PAH protein and SYPRO Orange dye in the assay buffer.

-

In a 96-well PCR plate, aliquot the master mix.

-

Add BH4 at various concentrations to the wells. Include a no-ligand control.

-

Seal the plate and centrifuge briefly.

-

Place the plate in a real-time PCR instrument.

-

Run a melt curve program, gradually increasing the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of SYPRO Orange.

-

As the protein unfolds, the hydrophobic core is exposed, SYPRO Orange binds, and fluorescence increases.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melt curve.

-

Analyze the data to determine the Tm for each condition.

Expected Outcome: An increase in the Tm of the mutant PAH protein in the presence of BH4 compared to the control indicates that BH4 binding stabilizes the protein, demonstrating its chaperone activity.

Logical Diagram: BH4 as a Pharmacological Chaperone

Caption: BH4 can act as a chaperone to rescue misfolded mutant PAH.

Regulation of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Recent studies have implicated the GCH1/BH4 axis as a crucial endogenous defense mechanism against ferroptosis.[9]

Experimental Workflow: Investigating the Role of BH4 in Ferroptosis

This workflow outlines the steps to investigate how modulation of BH4 levels affects ferroptosis in cultured cells.

Caption: Experimental workflow to study the role of BH4 in ferroptosis.

Experimental Protocol: BODIPY 581/591 C11 Assay for Lipid Peroxidation

This assay utilizes a fluorescent probe to quantify lipid peroxidation, a key event in ferroptosis.[10][11]

Materials:

-

Cultured cells

-

BODIPY 581/591 C11 fluorescent dye

-

Ferroptosis inducers (e.g., Erastin, RSL3)

-

Agents to modulate BH4 levels (e.g., Sepiapterin)

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in a suitable format for microscopy or flow cytometry.

-

Treat cells with agents to modulate BH4 levels as required.

-

Incubate cells with 1-2 µM of BODIPY 581/591 C11 in cell culture media for 30 minutes.

-

Wash the cells twice with HBSS.

-

Treat the cells with a ferroptosis inducer (e.g., Erastin or RSL3) in HBSS and incubate for the desired time.

-

Analyze the cells:

-

Fluorescence Microscopy: Observe the shift in fluorescence from red (unoxidized probe, ~591 nm emission) to green (oxidized probe, ~510 nm emission).

-

Flow Cytometry: Quantify the percentage of cells with increased green fluorescence.

-

-

Compare the levels of lipid peroxidation in cells with modulated BH4 levels to control cells.

Expected Outcome: Increased intracellular BH4 is expected to protect against ferroptosis inducer-mediated lipid peroxidation, resulting in a lower green-to-red fluorescence ratio compared to control cells.

Conclusion

The cellular functions of tetrahydrobiopterin are far more diverse than its established role as an enzymatic cofactor. As a potent antioxidant, a regulator of gene expression, a modulator of mitochondrial function, a chemical chaperone, and a defender against ferroptosis, BH4 emerges as a critical player in maintaining cellular homeostasis and protecting against various pathological states. The quantitative data and detailed experimental protocols provided in this guide are intended to equip researchers and drug development professionals with the tools to further explore these non-canonical roles of BH4. A deeper understanding of these functions will undoubtedly open new avenues for therapeutic interventions in a wide range of diseases, from cardiovascular and neurodegenerative disorders to cancer.

References

- 1. Frontiers | Characteristics and Biomarkers of Ferroptosis [frontiersin.org]

- 2. Tetrahydrobiopterin binding to aromatic amino acid hydroxylases. Ligand recognition and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abpbio.com [abpbio.com]

- 4. Tetrahydrobiopterin in Cell Function and Death Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-rad.com [bio-rad.com]

- 6. Thermodynamic characterization of the binding of tetrahydropterins to phenylalanine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological Chaperones that Protect Tetrahydrobiopterin Dependent Aromatic Amino Acid Hydroxylases Through Different Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of pharmacological chaperones as potential therapeutic agents to treat phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A guide to ferroptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 11. Detection of Ferroptosis by BODIPY™ 581/591 C11 | Springer Nature Experiments [experiments.springernature.com]

The Linchpin of Nitric Oxide Synthesis: A Technical Guide to the Mechanism of Tetrahydrobiopterin in NOS Function

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nitric oxide (NO), a critical signaling molecule in physiology, is synthesized by nitric oxide synthase (NOS) enzymes. The catalytic activity and fidelity of these enzymes are critically dependent on the cofactor (6R)-5,6,7,8-tetrahydrobiopterin (BH4). Insufficient bioavailability of BH4 leads to a dysfunctional state known as "NOS uncoupling," where the enzyme paradoxically generates superoxide (O₂•⁻) instead of NO. This shift from a protective to a pathogenic enzyme function is a central mechanism in various pathologies, including endothelial dysfunction, hypertension, and neurodegenerative diseases. This guide provides an in-depth examination of the multifaceted roles of BH4 in NOS function, detailing its allosteric and redox-active mechanisms, the pathways governing its homeostasis, and the experimental protocols used to investigate this crucial interaction.

The Core Mechanism: BH4 as the Determinant of NOS Coupling

All three isoforms of Nitric Oxide Synthase (nNOS, iNOS, eNOS) are homodimeric enzymes, with each monomer containing a C-terminal reductase domain and an N-terminal oxygenase domain. The reductase domain binds NADPH, FAD, and FMN, shuttling electrons to the oxygenase domain, which contains binding sites for heme, the substrate L-arginine, and the essential cofactor BH4.[1][2]

The central role of BH4 is to facilitate the "coupling" of oxygen reduction to L-arginine oxidation.[3]

-

Coupled NOS: In the presence of sufficient BH4, the electron flow from the reductase domain is efficiently coupled to the two-step oxidation of L-arginine, producing NO and L-citrulline.[4][5] BH4 is essential for this process, acting as both a structural stabilizer and a redox-active participant.[6][7]

-

Uncoupled NOS: When BH4 availability is limited, the electron transfer from the reductase domain becomes "uncoupled" from L-arginine oxidation.[8][9] Instead, electrons are diverted to molecular oxygen, reducing it to form the superoxide anion (O₂•⁻).[10][11] This dysfunctional state not only diminishes the production of vasoprotective NO but also actively generates reactive oxygen species (ROS), contributing to oxidative stress.[12]

The ratio of BH4 to its oxidized, inactive form, 7,8-dihydrobiopterin (BH2), is a critical determinant of NOS function.[11][13] BH2 can compete with BH4 for the binding site on NOS but lacks cofactor activity, thereby promoting uncoupling.[14][15]

Molecular Functions of Tetrahydrobiopterin

BH4 influences NOS function through several distinct but interconnected mechanisms:

2.1 Allosteric and Structural Roles:

-

Dimer Stabilization: BH4 is crucial for stabilizing the active dimeric structure of the NOS enzyme.[1][6] The active site, including the heme group and L-arginine binding pocket, is formed at the dimer interface, and BH4 binding is indispensable for maintaining this conformation.[11]

-

Substrate Binding: The presence of BH4 increases the affinity of NOS for its primary substrate, L-arginine.[1][6]

-

Heme Redox Potential: BH4 binding shifts the heme iron to a high-spin state, which is a prerequisite for catalysis and oxygen activation.[1][16]

2.2 Redox Activity:

Beyond its structural roles, BH4 is an active participant in the catalytic cycle. During the hydroxylation of L-arginine to Nω-hydroxy-L-arginine (the first step of NO synthesis), BH4 donates an electron.[7][17] This process forms a transient trihydrobiopterin radical (BH3•), which is subsequently reduced back to BH4 within the catalytic cycle, allowing it to act catalytically without being consumed.[18][19] This redox activity is distinct from its role in aromatic amino acid hydroxylases, where the cofactor is consumed and requires a separate recycling pathway for regeneration.[18]

Signaling Pathways and Logical Relationships

The availability of BH4 is tightly regulated by a balance between its synthesis and degradation. This balance dictates the coupling state of NOS and, consequently, the downstream signaling pathways.

BH4 Biosynthesis and Recycling Pathways

Cellular BH4 levels are maintained by two primary pathways: the de novo synthesis pathway and the salvage pathway.[5][15]

-

De Novo Synthesis: This pathway synthesizes BH4 from guanosine triphosphate (GTP). The first and rate-limiting step is catalyzed by GTP cyclohydrolase I (GTPCH).[3][8]

-

Salvage Pathway: This pathway regenerates BH4 from its oxidized form, BH2. This reaction is primarily catalyzed by dihydrofolate reductase (DHFR).[1][3]

The Vicious Cycle of NOS Uncoupling and Oxidative Stress

A deficiency in BH4 initiates a detrimental feedback loop. The initial uncoupling of NOS produces superoxide. This superoxide can react with any remaining NO to form peroxynitrite (ONOO⁻), a potent and highly reactive oxidant.[9][20] Peroxynitrite, in turn, rapidly oxidizes BH4 to BH2, further depleting the pool of active cofactor and exacerbating NOS uncoupling.[12][19][21]

Quantitative Data on BH4 and NOS Function

The impact of BH4 on NOS activity has been quantified in various experimental models. Supplementation with BH4 or its precursor, sepiapterin, can restore coupled NOS function.

| Experimental Model | Parameter | Control/Untreated | BH4-Treated | % Change | Citation(s) |

| Insulin-Resistant Rats (Aorta) | eNOS Activity (pmol/min/mg protein) | 22.5 | 50.1 | +122.7% | [22] |

| Insulin-Resistant Rats (Aorta) | Endothelial O₂•⁻ Production | High (Unquantified) | Reduced by 70% | -70.0% | [22] |

| eNOS-Tg Mice (Aorta) | L-citrulline Production (eNOS activity) | 2x Wild-Type | Not Applicable | N/A | |

| eNOS-Tg Mice (Aorta) | Ratio of eNOS activity to eNOS protein | 0.6 | Not Applicable | N/A | |

| Wild-Type Mice (Aorta) | Ratio of eNOS activity to eNOS protein | 2.0 | Not Applicable | N/A | [23] |

Table 1: Summary of quantitative data demonstrating the effect of BH4 on NOS activity and product formation. The data from eNOS-Tg mice highlight that simply overexpressing the eNOS protein without a corresponding increase in BH4 leads to a lower specific activity and uncoupling.

Key Experimental Protocols

Investigating the role of BH4 in NOS function requires a multi-assay approach to quantify pteridine levels, enzyme activity, and the specific products (NO vs. superoxide).

Protocol: Pteridine Analysis by High-Performance Liquid Chromatography (HPLC)

Principle: This method separates and quantifies the reduced (BH4) and oxidized (BH2, biopterin) pterins in biological samples. The ratio of BH4 to BH2 is a key indicator of oxidative stress and the likely coupling state of NOS.[24] Quantification is often achieved using fluorescence or electrochemical detection.[25][26]

Methodology (Differential Oxidation Method):

-

Sample Preparation: Homogenize tissues or lyse cells in an acidic buffer (e.g., 0.1 M HCl) containing antioxidants like dithioerythritol (DTE) and metal chelators like diethylenetriaminepentaacetic acid (DTPA) to prevent auto-oxidation of BH4.[26] Centrifuge to remove protein precipitates.

-

Differential Oxidation:

-

Acidic Oxidation: Treat an aliquot of the supernatant with acidic iodine (I₂ in KI). This oxidizes both BH4 and BH2 to the highly fluorescent biopterin.[25]

-

Alkaline Oxidation: Treat a second aliquot with alkaline iodine. This selectively oxidizes BH2 to biopterin, while BH4 is oxidized to a non-fluorescent pterin product.[25]

-

-

HPLC Separation: Inject the oxidized samples onto a reverse-phase C18 column.[27]

-

Quantification:

-

The biopterin measured after acidic oxidation represents total biopterins (BH4 + BH2).

-

The biopterin measured after alkaline oxidation represents BH2 only.

-

BH4 concentration is calculated by subtracting the BH2 value from the total biopterin value.

-

Protocol: NOS Activity Assay (L-Arginine to L-Citrulline Conversion)

Principle: This classic radiochemical assay measures the enzymatic activity of NOS by tracking the conversion of radiolabeled L-arginine to L-citrulline.[28][29] It directly quantifies the catalytic turnover of the enzyme.

Methodology:

-

Homogenate Preparation: Prepare tissue or cell homogenates in a buffer containing protease inhibitors.

-

Reaction Mixture: Prepare a reaction buffer containing:

-

Reaction: Add the homogenate to the reaction mixture and incubate at 37°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop buffer containing a cation-exchange resin (e.g., Dowex AG 50W-X8).

-

Separation: The resin binds the unreacted, positively charged L-arginine, while the neutral L-citrulline product remains in the supernatant.

-

Quantification: Measure the radioactivity of the supernatant using a liquid scintillation counter. The amount of radioactive L-citrulline is directly proportional to NOS activity.

-

Control: A parallel reaction containing a specific NOS inhibitor (e.g., L-NAME or L-NNA) is run to determine background counts.[28][29]

Protocol: Measurement of NO and Superoxide

Principle: To determine if NOS is coupled or uncoupled, one must measure its products. NO is highly reactive, so its stable oxidation products, nitrite (NO₂⁻) and nitrate (NO₃⁻), are often measured. Superoxide is also unstable and requires specific detection methods.

Methodology:

-

Nitric Oxide (Griess Assay):

-

This colorimetric assay measures nitrite.[30] For samples containing nitrate, the enzyme nitrate reductase is first used to convert nitrate to nitrite.

-

The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite in an acidic solution to form a pink/purple azo compound.

-

The absorbance is measured spectrophotometrically (e.g., at 540 nm) and compared to a standard curve of known nitrite concentrations.[30]

-

-

Superoxide (Hydroethidine Staining):

-

Hydroethidine (HE) is a cell-permeable dye that is oxidized specifically by superoxide to form 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.

-

This method is widely used in cell culture and tissue sections to visualize and quantify superoxide production.

-

Fluorescence intensity is measured using a fluorescence microscope or plate reader.

-

Experimental Workflow for Assessing NOS Coupling

The following workflow integrates the key assays to provide a comprehensive assessment of the BH4-NOS axis.

Conclusion and Future Directions

Tetrahydrobiopterin is not a passive cofactor but an active and essential regulator of NOS function. Its availability serves as a molecular switch that dictates whether NOS produces the protective signaling molecule NO or the damaging radical superoxide. The uncoupling of NOS due to BH4 limitation is a fundamental pathogenic mechanism in a wide array of diseases. Consequently, strategies aimed at augmenting vascular and cellular BH4 levels—either by pharmacological supplementation, enhancing de novo biosynthesis, or preventing its oxidation—represent a promising therapeutic avenue for restoring endothelial function and combating oxidative stress.[4][8][10] Future research will continue to refine our understanding of the tissue-specific regulation of BH4 homeostasis and explore novel drug delivery systems and genetic approaches to target this critical pathway for therapeutic benefit.

References

- 1. The Critical Role of Tetrahydrobiopterin (BH4) Metabolism in Modulating Radiosensitivity: BH4/NOS Axis as an Angel or a Devil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms for the role of tetrahydrobiopterin in endothelial function and vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Tetrahydrobiopterin and nitric oxide: mechanistic and pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. ahajournals.org [ahajournals.org]

- 10. portlandpress.com [portlandpress.com]

- 11. The Role of the BH4 Cofactor in Nitric Oxide Synthase Activity and Cancer Progression: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | The Critical Role of Tetrahydrobiopterin (BH4) Metabolism in Modulating Radiosensitivity: BH4/NOS Axis as an Angel or a Devil [frontiersin.org]

- 16. Analysis of the kinetics of CO binding to neuronal nitric oxide synthase by flash photolysis: dual effects of substrates, inhibitors, and tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Exploring the redox reactions between heme and tetrahydrobiopterin in the nitric oxide synthases - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. Tetrahydrobiopterin in nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Interactions of peroxynitrite, tetrahydrobiopterin, ascorbic acid, and thiols: implications for uncoupling endothelial nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Tetrahydrobiopterin improves endothelial dysfunction and vascular oxidative stress in microvessels of intrauterine undernourished rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

- 23. ahajournals.org [ahajournals.org]

- 24. A key role for tetrahydrobiopterin‐dependent endothelial NOS regulation in resistance arteries: studies in endothelial cell tetrahydrobiopterin‐deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Simplified HPLC methodology for quantifying biological pterins by selective oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. iovs.arvojournals.org [iovs.arvojournals.org]

- 29. BH4-Mediated Enhancement of Endothelial Nitric Oxide Synthase Activity Reduces Hyperoxia-Induced Endothelial Damage and Preserves Vascular Integrity in the Neonate - PMC [pmc.ncbi.nlm.nih.gov]

- 30. resources.rndsystems.com [resources.rndsystems.com]

Regulating Tetrahydropterin Homeostasis: A Technical Guide to Mammalian Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intricate regulatory mechanisms governing Tetrahydropterin (BH4) metabolism in mammalian cells. A critical enzymatic cofactor, BH4 is indispensable for a multitude of physiological processes, including neurotransmitter synthesis, nitric oxide production, and amino acid metabolism. Understanding the tight control of its biosynthesis, regeneration, and bioavailability is paramount for developing novel therapeutic strategies for a range of disorders, from neurological and cardiovascular diseases to certain types of cancer.

Core Pathways of this compound Metabolism

The cellular concentration of BH4 is meticulously maintained through the interplay of three key pathways: the de novo synthesis pathway, the salvage pathway, and the recycling pathway.

-

De Novo Synthesis: This primary pathway synthesizes BH4 from guanosine triphosphate (GTP). It is a multi-step enzymatic cascade initiated by GTP cyclohydrolase I (GCH1) , the rate-limiting enzyme. The subsequent steps are catalyzed by 6-pyruvoylthis compound synthase (PTPS) and sepiapterin reductase (SR) .

-

Salvage Pathway: This pathway provides an alternative route to BH4 synthesis. Sepiapterin, an intermediate, can be converted to dihydrobiopterin (BH2) by sepiapterin reductase. BH2 is then reduced to BH4 by the action of dihydrofolate reductase (DHFR) .

-

Recycling Pathway: After its utilization as a cofactor, BH4 is oxidized to quinonoid dihydrobiopterin (qBH2). The recycling pathway, crucial for maintaining the BH4 pool, regenerates BH4 from qBH2 through the action of dihydropteridine reductase (DHPR) in a pterin-4a-carbinolamine dehydratase (PCD)-dependent manner.

Quantitative Analysis of Key Enzymes in BH4 Metabolism

The efficiency and regulation of BH4 metabolism are dictated by the kinetic properties of its key enzymes. The following table summarizes critical quantitative data for these enzymes in mammalian systems.

| Enzyme | Substrate | Km | Vmax | Inhibitors | Activators | Cell/Tissue Type | Reference |

| GTP Cyclohydrolase I (GCH1) | GTP | 116 µM | - | BH4 (in presence of GFRP), Mg2+ | Phenylalanine (in presence of GFRP), GTP (positive allostery), Zinc | Human | [1] |

| 6-Pyruvoylthis compound Synthase (PTPS) | 7,8-Dihydroneopterin triphosphate | 8.1 µM | 120 nmol/min/mg | - | Mg2+, Ni2+ | Human | [2] |

| Sepiapterin Reductase (SR) | Sepiapterin | 14.3 µM | - | N-acetylserotonin, Dicoumarol | - | Human | [3] |

| NADPH | 10 µM | - | Human | [3] | |||

| Dihydrofolate Reductase (DHFR) | 7,8-Dihydrobiopterin (7,8-BH2) | High (low affinity) | - | Methotrexate, Folic Acid | - | Human Endothelial Cells | [4][5] |

| Dihydrofolate (DHF) | 2.7 µM | ~12 s-1 (kcat) | Methotrexate | - | Human | [5][6] |

Allosteric and Transcriptional Regulation of BH4 Synthesis

The de novo synthesis of BH4 is the primary point of regulation, with GCH1 activity being the central control hub. This regulation occurs at both the allosteric and transcriptional levels.

Allosteric Regulation of GTP Cyclohydrolase I by GFRP

GCH1 activity is exquisitely modulated by the GTP cyclohydrolase I feedback regulatory protein (GFRP) . The GCH1-GFRP complex acts as a metabolic sensor, responding to the intracellular concentrations of BH4 and L-phenylalanine.

-

Feedback Inhibition by BH4: In the presence of sufficient BH4, it binds to the GCH1-GFRP complex, inducing a conformational change that inhibits GCH1 activity. This feedback mechanism prevents the overproduction of BH4.

-

Feed-forward Activation by Phenylalanine: Conversely, elevated levels of L-phenylalanine, a substrate for the BH4-dependent enzyme phenylalanine hydroxylase, activate the GCH1-GFRP complex. This ensures that BH4 is synthesized when needed for amino acid metabolism.

The following diagram illustrates the allosteric regulation of GCH1 by GFRP.

Transcriptional Regulation by Cytokines and Signaling Pathways

The expression of GCH1, and to a lesser extent PTPS, is significantly upregulated by pro-inflammatory cytokines, linking BH4 metabolism to the immune response. This transcriptional control is mediated by key signaling pathways.

-

Cytokine Induction: Pro-inflammatory cytokines such as interferon-gamma (IFN-γ) , tumor necrosis factor-alpha (TNF-α) , and interleukin-1 beta (IL-1β) are potent inducers of GCH1 and PTPS gene expression, leading to a substantial increase in BH4 synthesis. In contrast, anti-inflammatory cytokines like IL-4 and IL-10 can inhibit BH4 synthesis.[2][7]

The table below summarizes the quantitative effects of cytokines on the expression of BH4 synthesis enzymes.

| Cytokine(s) | Gene | Fold Increase (mRNA) | Cell Type | Reference |

| IFN-γ + TNF-α + IL-1β | GCH1 | ~64-fold | Human Umbilical Vein Endothelial Cells (HUVECs) | [7] |

| IFN-γ + TNF-α + IL-1β | PTPS | ~10-fold | Human Umbilical Vein Endothelial Cells (HUVECs) | [7] |

| IFN-γ | GCH1 | Upregulated | Human Coronary Artery Endothelial Cells (HCAECs) | [8] |

| LPS + IFN-γ | GCH1 | Upregulated | Bone Marrow-Derived Macrophages | [9] |

-

NF-κB Signaling Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial mediator of the inflammatory response and plays a significant role in the transcriptional activation of the GCH1 gene in response to stimuli like lipopolysaccharide (LPS).

-

cAMP/CREB Signaling Pathway: The cyclic AMP (cAMP) response element-binding protein (CREB) pathway is another important regulator of GCH1 transcription. Activation of this pathway, for instance by nitric oxide (NO), leads to the phosphorylation of CREB, which then binds to cAMP response elements (CREs) in the GCH1 promoter, enhancing its transcription.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study BH4 metabolism.

Measurement of Intracellular this compound Levels by HPLC

Objective: To quantify the intracellular concentrations of BH4 and its oxidized forms (BH2 and biopterin).

Principle: This method utilizes reverse-phase high-performance liquid chromatography (HPLC) with electrochemical detection for the sensitive and specific quantification of pteridines.

Materials:

-

Cell culture or tissue samples

-

Lysis buffer (e.g., 0.1 M HCl containing 1 mM dithioerythritol (DTE) and 1 mM diethylenetriaminepentaacetic acid (DTPA))

-

Perchloric acid (PCA)

-

HPLC system with an electrochemical detector

-

C18 reverse-phase column

-

Mobile phase (e.g., 50 mM potassium phosphate buffer, pH 2.6, with 0.1 mM DTE and 0.1 mM DTPA)

-

BH4, BH2, and biopterin standards

Procedure:

-

Sample Preparation:

-

For cultured cells: Wash cells with ice-cold PBS, then lyse by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

For tissue samples: Homogenize the tissue in ice-cold lysis buffer.

-

-

Protein Precipitation: Add an equal volume of ice-cold 2 M PCA to the lysate. Vortex and incubate on ice for 15 minutes.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter.

-

HPLC Analysis:

-

Inject a defined volume (e.g., 20 µL) of the filtered sample onto the C18 column.

-

Elute the pteridines isocratically with the mobile phase at a constant flow rate (e.g., 0.7 mL/min).

-

Detect the eluting pteridines using an electrochemical detector with sequential oxidation potentials set to detect BH4, BH2, and biopterin.

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of BH4, BH2, and biopterin standards.

-

Calculate the concentration of each pteridine in the sample by comparing its peak area to the standard curve.

-

Normalize the results to the protein concentration of the initial lysate.

-

GTP Cyclohydrolase I (GCH1) Activity Assay

Objective: To measure the enzymatic activity of GCH1 in cell or tissue extracts.

Principle: The assay measures the formation of dihydroneopterin triphosphate (H2NTP), the product of the GCH1-catalyzed reaction, from GTP. H2NTP is then oxidized to the fluorescent compound neopterin, which is quantified by HPLC with fluorescence detection.

Materials:

-

Cell or tissue lysate

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.8, containing 2.5 mM EDTA, 0.3 M KCl)

-

GTP solution (10 mM)

-

Acidic iodine solution (1% I2, 2% KI in 1 N HCl)

-

Ascorbic acid solution

-

Alkaline phosphatase

-

HPLC system with a fluorescence detector

-

C18 reverse-phase column

-

Mobile phase (e.g., 15 mM potassium phosphate buffer, pH 6.4)

-

Neopterin standard

Procedure:

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the cell/tissue lysate with the reaction buffer.

-

Initiate the reaction by adding the GTP solution.

-

Incubate at 37°C for a defined period (e.g., 60 minutes) in the dark.

-

-

Oxidation:

-

Stop the reaction and oxidize H2NTP to neopterin triphosphate by adding the acidic iodine solution.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Reduction of Excess Iodine: Add ascorbic acid solution to reduce excess iodine.

-

Dephosphorylation: Add alkaline phosphatase to dephosphorylate neopterin triphosphate to neopterin. Incubate at 37°C for 30 minutes.

-

Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.

-

HPLC Analysis:

-

Inject the supernatant onto the C18 column.

-

Elute neopterin isocratically with the mobile phase.

-

Detect neopterin using a fluorescence detector (e.g., excitation at 353 nm, emission at 438 nm).

-

-

Quantification:

-

Quantify the amount of neopterin produced by comparing the peak area to a neopterin standard curve.

-

Calculate GCH1 activity (e.g., in pmol of neopterin formed per minute per mg of protein).

-

6-Pyruvoylthis compound Synthase (PTPS) Activity Assay

Objective: To determine the enzymatic activity of PTPS in cell or tissue extracts.

Principle: This assay measures the conversion of 7,8-dihydroneopterin triphosphate to 6-pyruvoylthis compound. The product is then non-enzymatically converted to a stable, fluorescent pterin derivative for quantification. A more sensitive radiochemical assay measures the release of tritiated water from [3H]7,8-dihydroneopterin triphosphate.

Materials (Radiochemical Assay):

-

Cell or tissue lysate

-

[3H]7,8-dihydroneopterin triphosphate (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2)

-

Activated charcoal suspension

-

Scintillation cocktail

-

Scintillation counter

Procedure (Radiochemical Assay):

-

Enzyme Reaction:

-

Combine the cell/tissue lysate with the reaction buffer and the [3H]7,8-dihydroneopterin triphosphate substrate.

-

Incubate at 37°C for a defined time.

-

-

Separation of Tritiated Water:

-

Stop the reaction by adding a suspension of activated charcoal. The charcoal will bind the unreacted substrate.

-

Centrifuge to pellet the charcoal.

-

-

Scintillation Counting:

-

Transfer an aliquot of the supernatant (containing the tritiated water) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Quantification:

-

Calculate the amount of tritiated water produced based on the specific activity of the substrate.

-

Express PTPS activity as pmol of product formed per minute per mg of protein.

-

Conclusion

The regulation of this compound metabolism in mammalian cells is a highly complex and tightly controlled process. It involves a network of biosynthetic, salvage, and recycling pathways, with the de novo synthesis pathway serving as the primary regulatory point. The intricate allosteric control of GCH1 by GFRP, BH4, and phenylalanine, coupled with the transcriptional regulation by cytokines and major signaling pathways like NF-κB and CREB, ensures that BH4 levels are precisely modulated to meet cellular demands. A thorough understanding of these regulatory networks is essential for the development of targeted therapies aimed at correcting aberrant BH4 metabolism in various disease states. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the nuances of BH4 homeostasis and its role in health and disease.

References

- 1. uniprot.org [uniprot.org]

- 2. 6-Pyruvoylthis compound synthase deficiency - Wikipedia [en.wikipedia.org]

- 3. GTP cyclohydrolase I - Wikipedia [en.wikipedia.org]

- 4. Human endothelial dihydrofolate reductase low activity limits vascular tetrahydrobiopterin recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endothelial human dihydrofolate reductase low activity limits vascular tetrahydrobiopterin recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. cAMP Response Element-Binding Protein (CREB): A Possible Signaling Molecule Link in the Pathophysiology of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interferon-gamma Impairs Human Coronary Artery Endothelial Glucose Metabolism via Tryptophan Catabolism and Activates Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Chemical Stability of Tetrahydropterin Under Physiological Conditions: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: Tetrahydrobiopterin (BH4), an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases, plays a critical role in various physiological processes. However, its inherent instability under physiological conditions presents a significant challenge in both research and therapeutic applications. This technical guide provides a comprehensive overview of the chemical stability of BH4, focusing on its degradation pathways, kinetics, and the methodologies used for its assessment.

Core Concept: The Instability of Tetrahydrobiopterin at Physiological pH

Tetrahydrobiopterin is a highly unstable molecule in aqueous solutions at a physiological pH of 7.4.[1] This instability is primarily due to its susceptibility to oxidation. The auto-oxidation of BH4 leads to the formation of various degradation products, significantly impacting its bioavailability and cofactor function. Understanding the kinetics and pathways of this degradation is crucial for the development of stable formulations and for accurately interpreting experimental results.

Quantitative Data on Tetrahydropterin Stability

The stability of this compound is influenced by several factors, including pH, temperature, and the presence of oxidizing or reducing agents. The following table summarizes key quantitative data on BH4 stability under various conditions.

| Condition | Parameter | Value | Reference |

| pH 7.4 (Formate Buffer) | Half-life of BH4 (bi-exponential decay) | 1st: 87 min, 2nd: 33 min | [2] |

| pH 7.4 (Formate Buffer) | Half-life of qBH2 (bi-exponential decay) | 1st: 111 min, 2nd: 37 min | [2] |

| pH 7.4 (Acetate Buffer) | Half-life of BH4 | 34 min | [3] |

| pH 7.4 (Citrate Buffer) | Half-life of qBH2 | ~5 times longer than in acetate buffer | [3] |

| Room Temperature (in HCl without antioxidants) | Stability of BH4 standard solution | Complete loss overnight | [2][4] |

| 4 °C (in 100 µM HCl) | Stability of BH4 standard solution | Stable | [4] |

| 4 °C (in 100 µM HCl with 1 mM H2O2) | Stability of BH4 standard solution | Significant degradation overnight | [4] |

This compound Degradation Pathway

Under physiological conditions, the oxidation of this compound is a complex process involving several intermediates. The primary oxidation product is the unstable quinonoid dihydrobiopterin (qBH2). This intermediate can then be either reduced back to BH4 by dihydropteridine reductase (DHPR) or undergo a non-enzymatic rearrangement to the more stable 7,8-dihydrobiopterin (BH2). Further oxidation can lead to the formation of biopterin.

Experimental Protocols for Assessing this compound Stability

Accurate assessment of this compound stability requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) or fluorescence detection is the most common approach.

HPLC with Electrochemical and Fluorescence Detection

This method allows for the simultaneous quantification of BH4 and its various oxidation products.

1. Sample Preparation:

-

For in vitro stability studies, prepare solutions of BH4 in a buffer of interest (e.g., 0.1 M sodium phosphate buffer, pH 7.4) containing a metal chelator like diethylenetriaminepentaacetic acid (DTPA) to prevent metal-catalyzed oxidation.[1]

-

Initiate the degradation by incubation at a specific temperature (e.g., 25°C) in the presence or absence of oxidizing agents.[1]

-

At various time points, take aliquots of the reaction mixture.

-

To stop the reaction, add a solution containing an antioxidant (e.g., ascorbic acid) and an acid (e.g., phosphoric acid).[1]

2. HPLC Analysis:

-

Column: A reverse-phase C18 column (e.g., Waters Atlantis dC-18, 5 µm, 4.6 x 100 mm) is typically used.[1]

-

Mobile Phase: An isocratic mobile phase is often employed, consisting of an aqueous buffer (e.g., 6.5 mM NaH2PO4, 6 mM citric acid) with additives to improve separation and stability, such as an ion-pairing reagent (e.g., 1-octanesulfonic acid), a metal chelator (DTPA), and a reducing agent (dithiothreitol, DTT), with a small percentage of an organic modifier like acetonitrile.[1] The pH of the mobile phase is typically acidic (e.g., pH 3.0).[1]

-